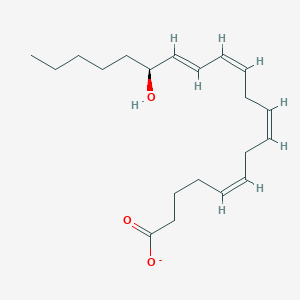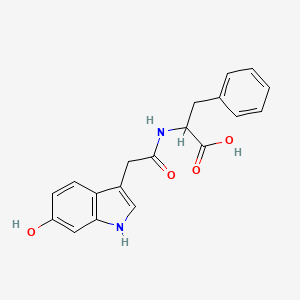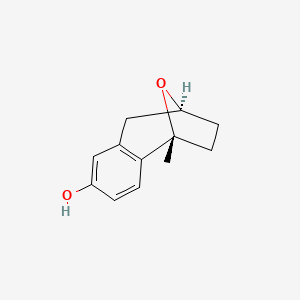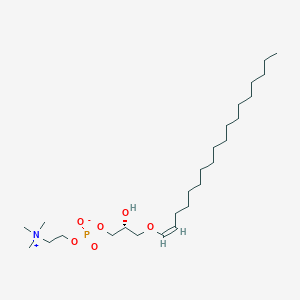
(7S)-salutaridinol(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S)-salutaridinol(1+) is conjugate acid of (7S)-salutaridinol. It is a conjugate acid of a (7S)-salutaridinol.
Aplicaciones Científicas De Investigación
Enzymatic Processes and Gene Characterization
- Salutaridinol 7-O-Acetyltransferase in Morphine Biosynthesis: This enzyme catalyzes the conversion of salutaridinol to salutaridinol-7-O-acetate, a precursor of thebaine in the morphine biosynthetic pathway. Researchers isolated a cDNA clone corresponding to this enzyme in the opium poppy, Papaver somniferum, signifying progress towards biotechnological production of morphinan alkaloids (Grothe, Lenz, & Kutchan, 2001).
Biosynthetic Pathways and Novel Enzymes
- Thebaine Synthase in Thebaine Biosynthesis: Thebaine synthase, part of the pathogenesis-related 10 protein family, catalyzes the transformation of (7S)-salutaridinol 7-O-acetate to thebaine. This discovery is crucial for the development of fermentation-based opiate production and improving thebaine yield in engineered yeast (Chen et al., 2018).
Chemical Transformation and Derivatives
- Conversion to Tetrasubstituted Aporphines: Transformation of salutaridine into tetrasubstituted aporphines has been reported, serving as a chemical proof of the biosynthetic connection with pentacyclic morphinan-6,8-diene-type thebaine. This method could lead to pharmacologically interesting new tetrasubstituted aporphinoids (Udvardy & Sipos, 2013).
Metabolic Engineering for Alkaloid Production
- Enhancement in Hairy Root Cultures: Overexpression of the salutaridinol 7-O-acetyltransferase gene in Papaver bracteatum hairy root cultures resulted in improved levels of thebaine, codeine, and morphine, demonstrating potential for the production of valuable morphinan alkaloids (Sharafi et al., 2013).
Synthetic Biology Applications
- Morphinan Alkaloids Synthesis in Yeast: A significant advance in the synthesis of morphinans in Saccharomyces cerevisiae was achieved by co-expressing enzymes like salutaridine synthase, salutaridine reductase, and salutaridinol acetyltransferase in yeast, paving the way for complete synthesis of morphinans in recombinant microbes (Fossati et al., 2015).
RNAi Suppression and Pathway Analysis
- Impact of RNAi on Morphine Biosynthesis: RNA interference of the salutaridinol 7-O-acetyltransferase gene in Papaver somniferum led to accumulation of intermediates like salutaridine and salutaridinol, affecting the concentrations of morphine, thebaine, and codeine (Kempe et al., 2009).
Engineering Alkaloid Production
- Altering Alkaloid Products via Gene Expression: Both overexpression and suppression of salutaridinol 7-O-acetyltransferase in opium poppy affected alkaloid accumulation, demonstrating the gene's significant role in morphinan alkaloid production (Allen et al., 2007).
Novel Enzyme Discovery
- Thebaine Synthase Discovery: The identification of thebaine synthase, an enzyme that catalyzes the conversion of (7S)-salutaridinol 7-O-acetate to thebaine, illustrates how nature avoids the formation of labile hydroxylated byproducts (Arnaud, 2018).
Structural Analysis and Catalysis
- Structural Insights into Thebaine Synthase 2: Understanding the structural and catalytic mechanism of thebaine synthase 2, which transforms (7S)-salutaridinol 7-O-acetate to thebaine, is pivotal for enzyme engineering to enhance opiate alkaloid production (Chen et al., 2020).
Propiedades
Nombre del producto |
(7S)-salutaridinol(1+) |
|---|---|
Fórmula molecular |
C19H24NO4+ |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(1S,9R,12S)-4,13-dimethoxy-17-methyl-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/p+1/t13-,14+,19+/m1/s1 |
Clave InChI |
LLSADFZHWMEBHH-TYILLQQXSA-O |
SMILES isomérico |
C[NH+]1CC[C@]23C=C([C@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
SMILES canónico |
C[NH+]1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



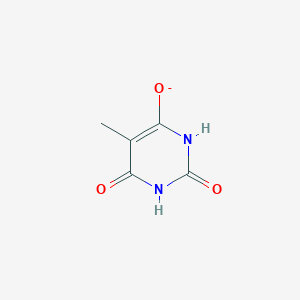
![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)
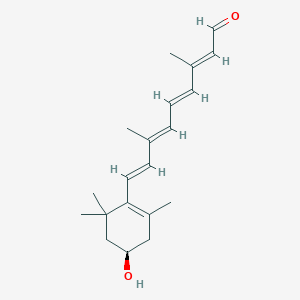
![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
